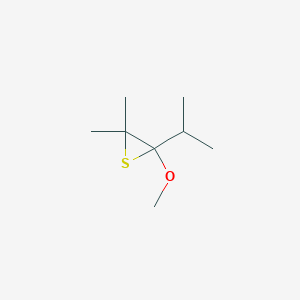
Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate is a chemical compound with the molecular formula C8H12Cl3NO4 and a molecular weight of 292.54 g/mol. It is characterized by the presence of an ester group, a ketone group, and a hydroxylamine group, making it a versatile compound in various chemical reactions .
Preparation Methods
The synthesis of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trichloromethyl group can also participate in electrophilic reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate can be compared with similar compounds such as:
Ethyl 2-acetyl-4,4,4-trichloro-3-aminobutanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 2-acetyl-4,4,4-trichloro-3-hydroxybutanoate: Lacks the amino group, affecting its biological activity.
Properties
CAS No. |
7500-71-2 |
|---|---|
Molecular Formula |
C8H12Cl3NO4 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate |
InChI |
InChI=1S/C8H12Cl3NO4/c1-3-16-7(14)5(4(2)13)6(12-15)8(9,10)11/h5-6,12,15H,3H2,1-2H3 |
InChI Key |
CRLPWIDAZYJYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NO)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




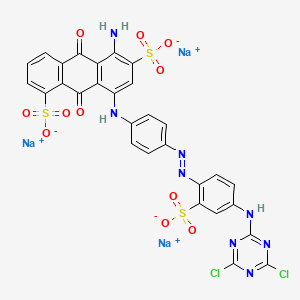

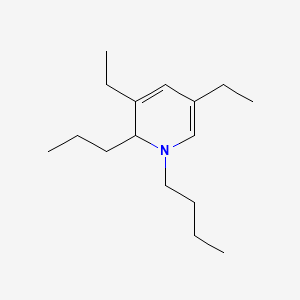
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
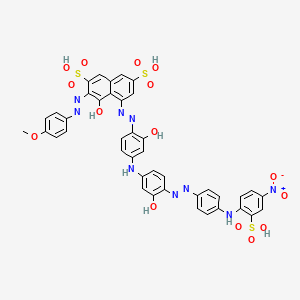
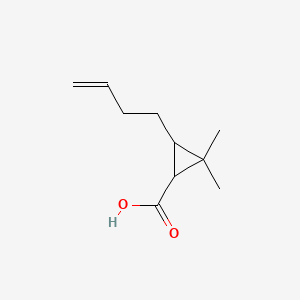

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
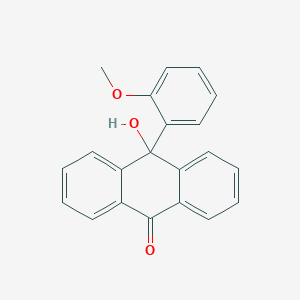

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
